[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.: 2253984-99-3
Cat. No.: VC11652737
Molecular Formula: C26H40NOPS
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253984-99-3 |
|---|---|
| Molecular Formula | C26H40NOPS |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30+/m0/s1 |
| Standard InChI Key | KJFQHFCHUMQGIB-YUDQIZAISA-N |
| Isomeric SMILES | CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C |
| SMILES | CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Introduction
[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with a molecular formula of C26H40NOPS and a molecular weight of 445.65 g/mol . It is classified as a phosphine ligand, which is commonly used in coordination chemistry and catalysis. This compound is notable for its chiral centers and its potential applications in asymmetric synthesis.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of a suitable precursor with a di-tert-butylphosphanylphenyl derivative. The compound is used as a ligand in transition metal complexes, which are employed in various catalytic reactions, such as cross-coupling reactions and hydrogenations. Its chiral nature makes it particularly useful for asymmetric catalysis, where it can influence the stereochemical outcome of the reaction.
Research Findings
Research on this compound has focused on its ability to form stable complexes with metals like palladium and rhodium. These complexes have shown promise in catalyzing reactions with high enantioselectivity, which is crucial for the synthesis of chiral molecules in pharmaceuticals and other industries.
Storage and Handling
Given its chemical structure, this compound should be stored under inert conditions, such as in an argon atmosphere, to prevent degradation. Handling should be performed in a well-ventilated area, and appropriate protective equipment should be worn to minimize exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume